molecular formula C9H11BrN2O B13018751 2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone

2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B13018751
M. Wt: 243.10 g/mol
InChI Key: IMMVWXSGFQGBEN-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom, a cyclobutyl group, and a pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Contains a methyl group instead of a cyclobutyl group, affecting its steric and electronic properties.

    2-Bromo-1-(1-tert-butyl-1H-pyrazol-4-yl)ethanone: Contains a tert-butyl group, which provides different steric hindrance and reactivity.

Uniqueness

2-Bromo-1-(1-cyclobutyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of cyclobutyl substitution in pyrazole derivatives and for exploring new chemical reactivities and biological activities.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-1-(1-cyclobutylpyrazol-4-yl)ethanone

InChI

InChI=1S/C9H11BrN2O/c10-4-9(13)7-5-11-12(6-7)8-2-1-3-8/h5-6,8H,1-4H2

InChI Key

IMMVWXSGFQGBEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C(=O)CBr

Origin of Product

United States

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